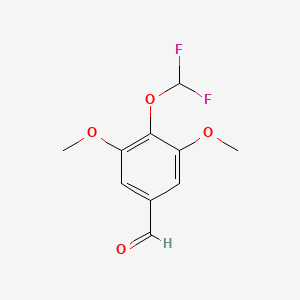

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Descripción general

Descripción

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is an organic compound characterized by the presence of two methoxy groups and a difluoromethoxy group attached to a benzaldehyde core

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . This process plays an important role in fibrosis .

Mode of Action

The related compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde may interact with its targets in a similar manner, leading to changes in protein expression.

Biochemical Pathways

The related compound dgm has been shown to affect the tgf-β1/smad pathway . This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation can lead to fibrosis .

Result of Action

The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound may have similar effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen difluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor compound, resulting in the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid.

Reduction: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

4-(Difluoromethoxy)aniline: Another compound with a difluoromethoxy group, used in various chemical syntheses.

Difluoromethyl phenyl sulfide: Known for its lipophilic properties and used in medicinal chemistry.

α-(Difluoromethoxy)ketones: Versatile building blocks for the synthesis of nitrogen-containing heterocycles.

Uniqueness

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzaldehyde core, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its difluoromethoxy and methoxy substituents on a benzaldehyde framework, is being explored for various therapeutic applications, including anti-inflammatory and anti-cancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 236.18 g/mol

- CAS Number : 446270-61-7

The biological activity of this compound is thought to involve several biochemical pathways:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Research indicates that structurally similar compounds can inhibit TGF-β1-induced EMT in lung epithelial cells. This process is crucial in cancer metastasis and fibrosis development. The inhibition of proteins such as α-SMA, vimentin, and collagen I, alongside the upregulation of E-cadherin, suggests a potential role in preventing fibrosis and cancer progression.

- Antiviral Activity : Some derivatives containing the difluoromethoxy group have shown promise as antiviral agents against various viruses. For instance, compounds with similar structures demonstrated significant inhibition against the Lassa virus (LASV), indicating that this compound may possess similar antiviral properties .

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit cell proliferation and induce apoptosis in cancer cells. |

| Antiviral | Inhibitory effects on Lassa virus and possibly other viral infections. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

Case Studies

- Anticancer Effects : A study investigated the effects of related compounds on breast cancer cell lines (ER+ and triple-negative). The results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting that this compound may similarly affect cancer cell viability.

- Antiviral Research : In a comparative study involving benzimidazole derivatives, compounds containing difluoromethoxy groups exhibited low nanomolar IC values against LASV pseudotyped viruses. This highlights the potential of this compound in antiviral drug development .

- Mechanistic Studies : Research into related compounds has shown their ability to modulate key signaling pathways involved in inflammation and cancer progression (e.g., MAPK/ERK and PI3K/Akt pathways). These findings suggest that this compound could exert similar effects through these pathways .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDASCEKDGKTDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(F)F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.